
dipotassium 4,4'-(3,4-Hexanediyl)dibenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate is a chemical compound known for its unique structure and properties. It is a dipotassium salt of a dibenzenesulfonic acid derivative, characterized by the presence of a hexane-3,4-diyl linker between two benzenesulfonate groups. This compound is also referred to as sygethin dihydrate in some scientific literature .
Métodos De Preparación
The synthesis of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate typically involves the reaction of hexestrol with benzenesulfonic acid derivativesThe reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the desired product .
Análisis De Reacciones Químicas
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups into sulfinate or thiol derivatives.
Substitution: The benzenesulfonate groups can participate in substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its sulfonate groups .
Comparación Con Compuestos Similares
Dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate can be compared with other similar compounds, such as:
Dipotassium 4,4’-(phenylphosphinediyl)dibenzenesulfonate: This compound has a phenylphosphine linker instead of a hexane-3,4-diyl linker, resulting in different chemical properties and reactivity.
Dipotassium 4,4’-(1,2-diethyl-1,2-ethanediyl)bis(benzenesulfonate):
The uniqueness of dipotassium 4,4’-(3,4-Hexanediyl)dibenzenesulfonate lies in its specific hexane-3,4-diyl linker, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H20O6S2-2 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
4-[4-(4-sulfonatophenyl)hexan-3-yl]benzenesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-3-17(13-5-9-15(10-6-13)25(19,20)21)18(4-2)14-7-11-16(12-8-14)26(22,23)24/h5-12,17-18H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24)/p-2 |
Clave InChI |
VVNNCRNANKENRU-UHFFFAOYSA-L |
SMILES canónico |
CCC(C1=CC=C(C=C1)S(=O)(=O)[O-])C(CC)C2=CC=C(C=C2)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)
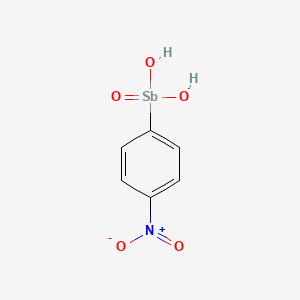
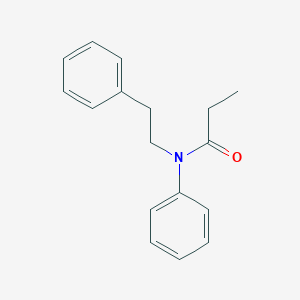


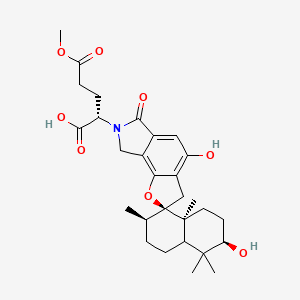
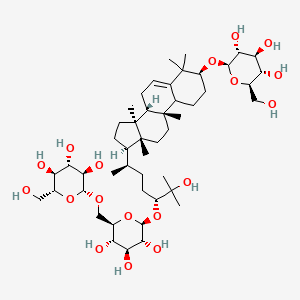
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
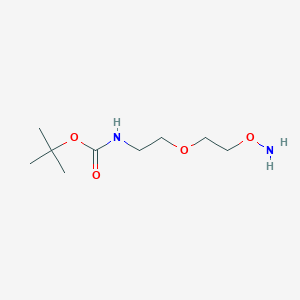

![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)
